4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane is a pinacol boronic ester featuring a 3-methylthiophene substituent. Its molecular formula is C₁₁H₁₇BO₂S (molecular weight: 224.12 g/mol) with CAS numbers 1174298-60-2 and 885692-91-1 . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and electronic properties imparted by the thiophene ring. The 3-methyl group on the thiophene enhances steric protection of the boron atom while maintaining conjugation, which stabilizes the boronate and modulates reactivity .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-7-15-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJCULPYCMEHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670558 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885692-91-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 885692-91-1) is a boron-containing compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇BO₂S |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the reaction of boronic acid derivatives with thiophene-based compounds under specific conditions. For instance, one reported method utilizes palladium-catalyzed cross-coupling reactions to achieve high yields (up to 65%) in controlled environments .
Anticancer Properties
Recent studies have indicated that boron-containing compounds exhibit significant anticancer activity. For example:
- Mechanism of Action : The compound has been shown to interfere with cellular signaling pathways involved in cancer cell proliferation and survival.
- In Vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values suggest a dose-dependent response in inhibiting cell growth .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Bacterial Inhibition : Preliminary assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Target Enzymes : It shows promise in inhibiting certain enzymes that play crucial roles in metabolic pathways associated with disease states.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that this compound significantly reduced tumor size in xenograft models when administered at specific dosages over a defined period .
- Antimicrobial Efficacy : Another investigation assessed its effectiveness against common pathogens responsible for hospital-acquired infections. Results indicated a marked reduction in bacterial load when treated with the compound compared to controls .
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions
One of the primary applications of 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane is as a boron-containing reagent in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.
- Example Reaction : The compound has been utilized in reactions involving palladium catalysts to couple aryl halides with various nucleophiles. For instance, it can react with 4-iodophenyl amine under specific conditions to yield significant products with a reported yield of 65% .
2. Synthesis of Functionalized Thiophenes
The compound serves as a precursor for synthesizing functionalized thiophenes. Thiophenes are essential building blocks in organic electronics and materials science.
- Case Study : A study demonstrated the use of this dioxaborolane derivative in synthesizing substituted thiophene derivatives that exhibit enhanced electronic properties suitable for organic semiconductor applications .
Applications in Material Science
1. Organic Electronics
Due to its thiophene moiety and boron functionality, this compound has potential applications in organic electronics.
- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can improve charge transport properties. Its ability to form stable complexes with metals enhances the conductivity of the resultant materials .
2. Photovoltaic Devices
The compound's unique electronic properties make it a candidate for use in photovoltaic devices.
Comparison with Similar Compounds
Substituent Diversity and Structural Analogues
The following table summarizes key analogues of the target compound, highlighting structural variations and their implications:
Reactivity in Cross-Coupling Reactions
- Thiophene Derivatives : The target compound’s thiophene ring is more electron-rich than benzene, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the 3-methyl group slightly reduces reactivity compared to unsubstituted thiophene analogues .
- Styryl and Ethynyl Analogues: (E)-Styryl derivatives (e.g., 8a) exhibit high reactivity in alkene functionalization, while ethynyl variants (e.g., 2-(4-ethynylphenyl)-dioxaborolane) enable Sonogashira couplings .
- Bulky Aryl Groups : MesBpin and TipBpin (2,4,6-triisopropylphenyl) resist hydrolysis and protodeboronation, making them suitable for challenging substrates .
Q & A
Q. How can computational modeling predict the compound’s behavior in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling reactions. Key parameters include boron’s Lewis acidity (Fukui indices) and thiophene’s HOMO-LUMO gap. Compare simulated ¹H NMR shifts (GIAO method) with experimental data to validate accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
